molecular formula C15H7BrCl2O4S B2412672 6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one CAS No. 1019178-76-7

6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one

Cat. No.: B2412672
CAS No.: 1019178-76-7
M. Wt: 434.08
InChI Key: WDLJJGNFXFKOPQ-UHFFFAOYSA-N
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Description

6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a sulfonyl group attached to a 3,4-dichlorophenyl ring, and a chromen-2-one core structure

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

The synthesis of 6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2H-chromen-2-one with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-bromo-3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-bromo-2H-chromen-2-one: Lacks the sulfonyl group and 3,4-dichlorophenyl ring, resulting in different chemical and biological properties.

    3-((3,4-dichlorophenyl)sulfonyl)-2H-chromen-2-one: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.

    6-bromo-3-(phenylsulfonyl)-2H-chromen-2-one: Lacks the chlorine atoms on the phenyl ring, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-bromo-3-(3,4-dichlorophenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrCl2O4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-11(17)12(18)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJJGNFXFKOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrCl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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